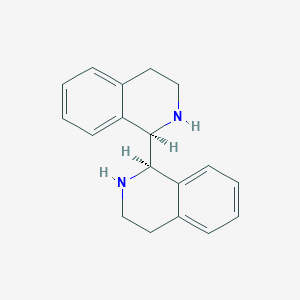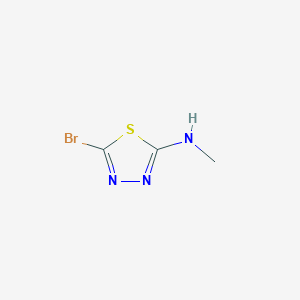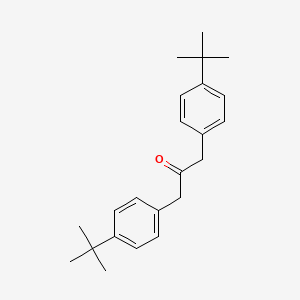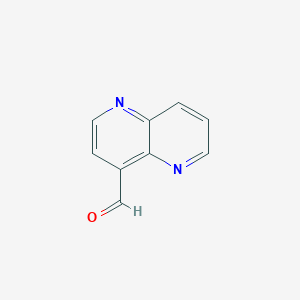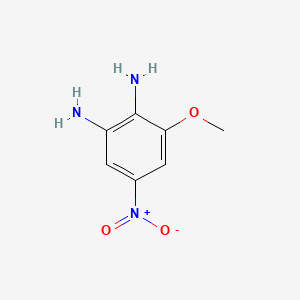
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate is a steroidal compound related to estrogens. It is a derivative of estradiol, a primary female sex hormone. This compound is known for its weak estrogenic activity and is often studied for its potential biological and pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate typically involves the sulfation of estradiol derivatives. One common method is the reaction of estradiol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. This reaction yields the sulfate ester of estradiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The sulfate ester can be reduced to regenerate the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products
Oxidation: 17-Ketoestra-1,3,5(10)-trien-3-yl hydrogen sulfate.
Reduction: Estradiol.
Substitution: Various substituted estradiol derivatives depending on the nucleophile used.
Scientific Research Applications
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of steroidal drugs and as a research tool in pharmaceutical development.
Mechanism of Action
The compound exerts its effects by interacting with estrogen receptors (ERs) in the body. It binds to the ERs, leading to the activation or inhibition of gene transcription. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism. The specific pathways involved depend on the tissue type and the presence of co-regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
17α-Estradiol: A weak estrogen with similar structure but different stereochemistry.
17α-Epiestriol: Another weak estrogen with hydroxyl groups at different positions.
Estrone sulfate: A sulfate ester of estrone, another estrogenic compound.
Uniqueness
17-Hydroxyestra-1,3,5(10)-trien-3-yl hydrogen sulfate is unique due to its specific sulfation at the 3-hydroxyl position, which alters its biological activity and receptor binding affinity compared to other estrogens. This modification makes it a valuable compound for studying estrogenic mechanisms and developing targeted therapies.
Properties
CAS No. |
6693-10-3 |
|---|---|
Molecular Formula |
C18H24O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C18H24O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22) |
InChI Key |
QZIGLSSUDXBTLJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B3178522.png)
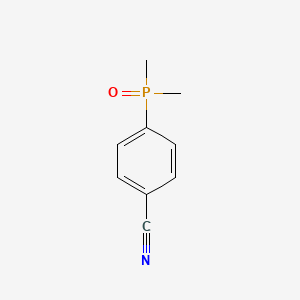
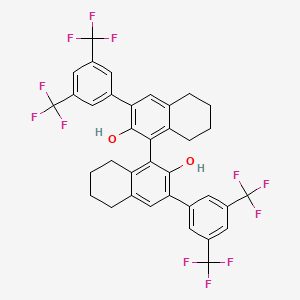
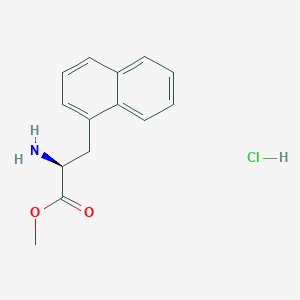
![(2E,2'E)-3,3'-(1,4-Phenylene)bis[2-propenal]](/img/structure/B3178544.png)
